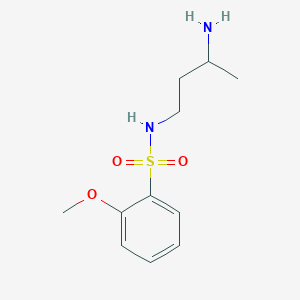
2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide, also known as CFMPA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CFMPA is a synthetic molecule that belongs to the class of acetamide compounds and has been synthesized using various methods.
作用機序
2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This results in the inhibition of the downstream signaling pathways, which are involved in various physiological processes such as synaptic plasticity, learning, and memory. The inhibition of mGluR5 has been shown to have neuroprotective effects in various animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against dopaminergic neuron loss. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, making it a useful tool for studying the role of this receptor in various physiological processes. This compound has also been shown to have low toxicity and good bioavailability, making it a potential candidate for drug development. However, this compound has some limitations for lab experiments. It is a synthetic compound, and its synthesis can be complex and time-consuming. This compound also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for 2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide research. One potential direction is the development of this compound as a therapeutic agent for neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another potential direction is the use of this compound as a tool for studying the role of mGluR5 in various physiological processes. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in various experimental settings. Overall, this compound has significant potential for scientific research and drug development, and further studies are needed to fully understand its potential applications.
合成法
2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-chloro-6-fluoroaniline with N-methylpyrrolidone in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with acetic anhydride and pyrrolidine to obtain this compound. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
科学的研究の応用
2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug development. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to have neuroprotective effects in animal models of these diseases, making it a potential candidate for drug development.
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-methyl-N-pyrrolidin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c1-17(9-5-6-16-8-9)13(18)7-10-11(14)3-2-4-12(10)15/h2-4,9,16H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBOUTFOBZHOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)

![N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7569890.png)
![[4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7569897.png)
![(3-Methoxyphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569904.png)

![2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B7569923.png)
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)

![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)

![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)

